What is 7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one
What is 7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one
Title: Technical Monograph: 7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one Subtitle: Structural Properties, Synthetic Pathways, and Medicinal Chemistry Applications in Kinase Inhibitor Design
Abstract
7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one (CAS: 1368448-61-6) is a specialized fluorinated heterocyclic scaffold used primarily in the development of small-molecule tyrosine kinase inhibitors. As a derivative of the oxindole core, it serves as a critical bioisostere in drug discovery, where the C7-fluorine atom modulates metabolic stability and pKa, while the C3-methyl group introduces chirality and steric constraints essential for receptor binding selectivity. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and application in targeting VEGFR/PDGFR pathways.
Chemical Identity & Physicochemical Properties
This compound represents a modification of the privileged oxindole scaffold. The introduction of fluorine at the 7-position is a strategic medicinal chemistry tactic to block metabolic oxidation sites and influence the acidity of the NH proton.
| Property | Data |
| IUPAC Name | 7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one |
| Common Names | 7-Fluoro-3-methylindolin-2-one; 7-Fluoro-3-methyloxindole |
| CAS Number | 1368448-61-6 |
| Molecular Formula | C₉H₈FNO |
| Molecular Weight | 165.17 g/mol |
| SMILES | CC1C(=O)NC2=C1C=CC=C2F |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| pKa (Predicted) | ~12.9 (NH acidity enhanced by 7-F inductive effect) |
Synthetic Methodologies
The synthesis of 7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one typically proceeds via the direct C3-alkylation of the parent 7-fluorooxindole. This route is preferred for its atom economy and scalability compared to 3,3-disubstitution pathways.
Core Synthesis Workflow (C3-Alkylation)
Principle: The C3 position of the oxindole ring is enolizable. Using a strong base allows for the formation of an enolate which can be trapped with methyl iodide. Control over stoichiometry is critical to prevent dimethylation (formation of the 3,3-dimethyl derivative).
Protocol:
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Reagents: 7-Fluorooxindole (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.1 eq), Methyl Iodide (MeI, 1.05 eq), Anhydrous THF.
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Procedure:
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Charge a flame-dried flask with 7-Fluorooxindole and anhydrous THF under Argon atmosphere.
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Cool to 0°C. Slowly add NaH. Evolution of H₂ gas will occur. Stir for 30 min to ensure complete deprotonation (formation of the red/orange enolate).
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Add Methyl Iodide dropwise at 0°C.
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Allow the reaction to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC/LC-MS.
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Quench: Carefully add saturated NH₄Cl solution.
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Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Hexane/EtOAc gradient) is required to separate the mono-methyl product from unreacted starting material and trace 3,3-dimethyl byproducts.
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Visualization: Synthetic Pathway
Figure 1: Synthetic route via C3-enolate alkylation showing critical control points to avoid over-methylation.
Medicinal Chemistry Applications
This scaffold is a validated pharmacophore in the design of Tyrosine Kinase Inhibitors (TKIs) , specifically targeting angiogenesis pathways (VEGFR, PDGFR).
Mechanism of Action & SAR Insights
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H-Bond Donor/Acceptor: The lactam (amide) unit functions as a critical hinge-binder. The NH acts as a donor to the backbone carbonyl of the kinase hinge region (e.g., Glu residue), while the carbonyl oxygen accepts a hydrogen bond from the backbone NH.
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7-Fluorine Effect:
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Metabolic Stability: Blocks CYP450-mediated oxidation at the electron-rich 7-position.
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Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the NH group, potentially strengthening the H-bond interaction with the kinase hinge.
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3-Methyl Group:
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Conformational Lock: Introduces a steric constraint that can bias the molecule into a bioactive conformation.
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Chirality: The C3 position is a stereocenter. In many kinase inhibitors (e.g., Sunitinib), the C3 carbon is sp2 hybridized (double bond), but in saturated analogs, the (S)- or (R)-enantiomer often exhibits significant potency differences due to the spatial arrangement of the hydrophobic pocket.
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Visualization: Kinase Inhibitor Scaffold Logic
Figure 2: Structure-Activity Relationship (SAR) mapping of the core scaffold against kinase targets.
Safety & Handling (GHS Standards)
While specific toxicological data for this derivative is limited, it should be handled with the precautions standard for halogenated oxindoles.
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Avoid dust generation. Wear nitrile gloves and safety goggles.
